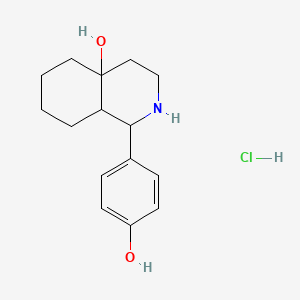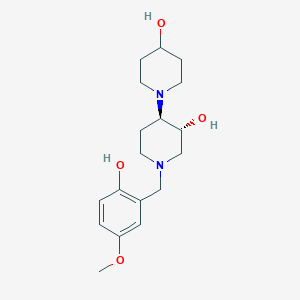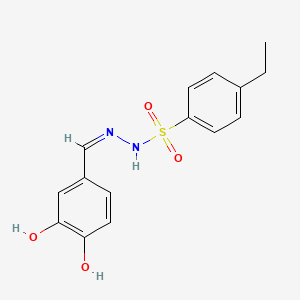
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DMFP, is a proline-derived compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a chiral compound that exhibits both analgesic and anti-inflammatory properties, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is not fully understood, but it is thought to involve the modulation of the activity of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models. In one study, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide was shown to reduce pain and inflammation in a rat model of arthritis. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been shown to reduce the levels of pro-inflammatory cytokines in the blood of mice. In addition, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has several advantages for lab experiments, including its chiral nature, its ability to modulate the activity of enzymes and receptors, and its potential applications in drug development. However, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. One area of research is the development of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide-based drugs for the treatment of pain and inflammation. Another area of research is the use of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide as a chiral building block in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide and its potential applications in other areas, such as metabolic disorders and cancer.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylacetic acid with 4-fluorobenzoyl chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the intermediate 4-fluorobenzoyl-3,4-dimethylphenylacetic acid. The intermediate is then reacted with N-tert-butoxycarbonyl-L-proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been studied for its potential applications in various fields, including drug development, chemical biology, and organic synthesis. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to exhibit analgesic and anti-inflammatory properties in animal models, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been used as a chiral building block in organic synthesis and as a probe in chemical biology studies.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-10-17(12-14(13)2)22-19(24)18-4-3-11-23(18)20(25)15-6-8-16(21)9-7-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCFIYEGAJLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)



![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6121432.png)

![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![5-[2-(difluoromethoxy)phenyl]-1-methyl-3-pyridin-3-yl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121498.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)